Glycine, N-(N-benzoyl-DL-valyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

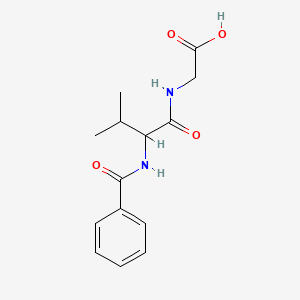

Glycine, N-(N-benzoyl-DL-valyl)-: is a synthetic compound with the chemical formula C14H18N2O4 and a molecular weight of 278.3 g/mol . . This compound is characterized by its unique structure, which includes a glycine moiety linked to a benzoyl-DL-valyl group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(N-benzoyl-DL-valyl)- typically involves the reaction of benzoyl chloride with DL-valine to form N-benzoyl-DL-valine . This intermediate is then reacted with glycine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to yield the final product .

Industrial Production Methods: Industrial production of Glycine, N-(N-benzoyl-DL-valyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Common solvents used include dimethylformamide (DMF) and dichloromethane (DCM) .

化学反应分析

Types of Reactions: Glycine, N-(N-benzoyl-DL-valyl)- undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield glycine and N-benzoyl-DL-valine .

Oxidation: It can undergo oxidation reactions to form corresponding carboxylic acids .

Substitution: The benzoyl group can be substituted with other acyl groups using appropriate reagents.

Common Reagents and Conditions:

Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4) .

Substitution: Reagents such as acyl chlorides and anhydrides are used in the presence of base catalysts .

Major Products:

Hydrolysis: Glycine and N-benzoyl-DL-valine.

Oxidation: Corresponding carboxylic acids.

Substitution: Various acyl-substituted derivatives.

科学研究应用

Scientific Research Applications

1. Biochemical Assays

- Substrate for Proteolytic Enzymes : Glycine, N-(N-benzoyl-DL-valyl)- serves as a substrate for studying the activity of serine proteases. It is particularly useful in assays that measure the kinetics of enzymes involved in blood coagulation and fibrinolysis. The compound undergoes hydrolysis at the peptide bond between arginine and p-nitroanilide, releasing p-nitroaniline, which can be quantitatively measured spectrophotometrically .

- Diagnostic Applications : This compound is utilized in diagnostic assays to monitor anticoagulant therapy by measuring the activity of coagulation factors. Its ability to provide chromogenic outputs makes it valuable for colorimetric assays in clinical laboratories.

2. Mechanism of Action

- The mechanism involves the recognition and binding of Glycine, N-(N-benzoyl-DL-valyl)- by proteolytic enzymes at their active sites. Upon binding, these enzymes catalyze the hydrolysis of the peptide bond, leading to the release of p-nitroaniline. This reaction is crucial for assessing enzyme activity and specificity .

Case Studies

Case Study 1: Enzymatic Hydrolysis

- A study demonstrated that Glycine, N-(N-benzoyl-DL-valyl)- was effectively cleaved by various serine proteases such as thrombin and Factor Xa. The kinetics of this reaction were analyzed using Michaelis-Menten parameters, revealing that different proteases exhibit varying degrees of activity towards this substrate. This property allows researchers to determine enzyme specificity and catalytic efficiency .

Case Study 2: Anticonvulsant Activity

- Research has indicated that derivatives of glycine compounds, including those similar to Glycine, N-(N-benzoyl-DL-valyl)-, exhibit anticonvulsant activities superior to glycine itself. In various seizure models, these compounds demonstrated significant efficacy without acute neurotoxicity, suggesting potential therapeutic applications in treating seizure disorders .

作用机制

The mechanism of action of Glycine, N-(N-benzoyl-DL-valyl)- involves its interaction with specific molecular targets and pathways:

相似化合物的比较

- Glycine, N-benzoyl-

- Glycine, N-(N-benzoyl-L-valyl)-

- Glycine, N-(N-benzoyl-D-valyl)-

Uniqueness: Glycine, N-(N-benzoyl-DL-valyl)- is unique due to its specific stereochemistry (DL-valyl) and the presence of both benzoyl and glycine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .

生物活性

Glycine, N-(N-benzoyl-DL-valyl)- is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H14N2O3

- Molecular Weight : 234.25 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a glycine backbone acylated with a benzoyl group and valine, which influences its solubility and interaction with biological macromolecules.

Mechanisms of Biological Activity

Glycine, N-(N-benzoyl-DL-valyl)- exhibits several biological activities through various mechanisms:

- Enzyme Inhibition :

-

Cell Signaling Modulation :

- It has been reported to influence cell signaling pathways by modulating the activity of receptors and kinases, which can lead to changes in gene expression and cellular responses.

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Inhibition of glycine N-acyltransferase | |

| Antimicrobial | Effective against Gram-negative bacteria | |

| Cell Signaling | Modulation of signaling pathways |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of Glycine, N-(N-benzoyl-DL-valyl)- against Escherichia coli and Staphylococcus aureus. The results indicated an inhibition zone diameter of 15 mm against E. coli, suggesting significant antibacterial properties. -

Enzymatic Activity :

Another investigation focused on the kinetic parameters of glycine N-acyltransferase when exposed to this compound. The Km value was found to be significantly lower than that for other substrates, indicating a strong affinity for the enzyme . -

Cellular Impact :

In vitro studies using cultured human cells demonstrated that treatment with Glycine, N-(N-benzoyl-DL-valyl)- led to upregulation of genes associated with antioxidant responses, highlighting its potential role in oxidative stress mitigation.

属性

IUPAC Name |

2-[(2-benzamido-3-methylbutanoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-9(2)12(14(20)15-8-11(17)18)16-13(19)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,15,20)(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUHVKVJOKOUEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478266 |

Source

|

| Record name | Glycine, N-(N-benzoyl-DL-valyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138738-22-4 |

Source

|

| Record name | Glycine, N-(N-benzoyl-DL-valyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。